molecular formula C21H20FNO4 B11400772 N-(4-fluorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-fluorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400772
M. Wt: 369.4 g/mol
InChI Key: ZQPYXGSAADTTIJ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine, 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid, and acetic anhydride.

    Condensation Reaction: The 4-fluorobenzylamine is reacted with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[(4-Bromophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[(4-Methylphenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20FNO4/c1-12-8-17(26-3)20-13(2)16(21(25)27-18(20)9-12)10-19(24)23-11-14-4-6-15(22)7-5-14/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

ZQPYXGSAADTTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)F)C)C(=C1)OC

Origin of Product

United States

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